6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
Overview
Description
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by its benzopyran ring structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxycoumarin with isobutyraldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound . The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-oxo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic ring structure allows it to interact with enzymes and receptors, potentially modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: This compound shares a similar benzopyran ring structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
6-Methyl-3,4-dihydrocoumarin: Another related compound, differing by the presence of a methyl group instead of the hydroxyl group, which affects its biological activity and applications.
Uniqueness
The presence of both hydroxyl and dimethyl groups in 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs
Properties
IUPAC Name |
6-hydroxy-4,4-dimethyl-3H-chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYURFSTLUGMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC2=C1C=C(C=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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